2,4-Dimethylpenta-1,4-dien-3-one

Description

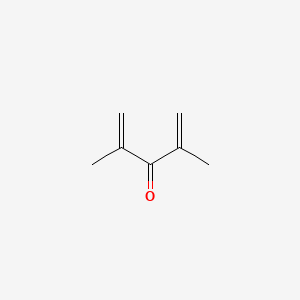

2,4-Dimethylpenta-1,4-dien-3-one is a conjugated enone derivative characterized by a central ketone group flanked by two conjugated double bonds and methyl substituents at positions 2 and 2. Its structure enables diverse chemical reactivity, including participation in Michael additions, cycloadditions, and nucleophilic attacks, making it valuable in synthetic chemistry and materials science. The compound’s planar geometry and electron-deficient carbonyl group also contribute to its applications in nonlinear optics and as a scaffold for bioactive molecules .

Properties

CAS No. |

27132-81-6 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

2,4-dimethylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C7H10O/c1-5(2)7(8)6(3)4/h1,3H2,2,4H3 |

InChI Key |

WQMWHMMJVJNCAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Selected Derivatives

Nonlinear Optical (NLO) Properties

The βHRS (hyper-Rayleigh scattering) value, a measure of second-order NLO response, varies with substituents:

- Bromophenyl derivative : (1E,4E)-1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one has βHRS = 25 × 10<sup>−30</sup> cm<sup>4</sup>·statvolt<sup>−1</sup> .

- Dimethyl derivative (4-DMDBA) : Exhibits βHRS = 50 × 10<sup>−30</sup> cm<sup>4</sup>·statvolt<sup>−1</sup>, indicating that electron-donating methyl groups enhance NLO efficiency compared to bromine .

Table 2: Nonlinear Optical Properties

| Compound | Substituents | βHRS (×10<sup>−30</sup> cm<sup>4</sup>·statvolt<sup>−1</sup>) | Reference |

|---|---|---|---|

| 4-Bromophenyl derivative | Bromophenyl groups | 25 | |

| 4-DMDBA (dimethyl derivative) | Methyl groups | 50 |

Structural and Crystallographic Insights

- Bromothiophene derivative (I) : (1E,4E)-1,5-Bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one forms 3D supramolecular architectures via C–H···O, C–Br···π, and π–π interactions. The methyl groups at positions 2 and 4 contribute to steric hindrance, influencing crystal packing .

- Di-p-tolyl derivative : (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one lacks halogen-mediated interactions but exhibits planar stacking due to methylphenyl groups, demonstrating substituent-dependent molecular arrangements .

Application-Specific Performance

- Larvicidal activity : 1,5-Diphenylpenta-1,4-dien-3-one shows negligible activity against Culex quinquefasciatus larvae at 100 ppm, unlike chalcone derivatives, suggesting that extended conjugation without polar groups reduces bioactivity in this context .

Preparation Methods

Reaction Overview

Aldol condensation is a cornerstone method for synthesizing α,β-unsaturated ketones. For 2,4-dimethylpenta-1,4-dien-3-one, this reaction typically involves the base-catalyzed coupling of acetone derivatives. The mechanism proceeds via enolate formation, nucleophilic attack on a carbonyl compound, and subsequent dehydration.

Mechanistic Insights

The enolate ion generated from acetone attacks the electrophilic carbonyl carbon of a second acetone molecule, forming a β-hydroxy ketone intermediate. Acidic workup induces dehydration, yielding the conjugated dienone. Steric hindrance from methyl groups at positions 2 and 4 necessitates precise temperature control (40–60°C) to minimize side reactions.

Claisen-Schmidt Condensation

Methodology Adaptation

The Claisen-Schmidt condensation, a variant of aldol condensation, is effective for synthesizing aryl-substituted dienones. Adapted for this compound, this method employs pentan-3-one (1.2 mmol) and a stoichiometric aldehyde (2.4 mmol) in methanolic KOH.

Case Study: Bromothiophene Derivative Synthesis

In a documented procedure, pentan-3-one reacts with 5-bromothiophene-2-carbaldehyde under basic conditions to yield a 1:2 adduct. Key parameters include:

-

Solvent : Methanol

-

Base : KOH pellets (2.4 mmol)

-

Reaction Time : 12 hours at room temperature

While the product here is bromothiophene-functionalized, replacing the aldehyde with simpler analogs (e.g., acetaldehyde) could yield the target compound, albeit with potential adjustments to molar ratios.

Optimization Challenges

Bulky substituents on the aldehyde component (e.g., phenyl groups) reduce reaction efficiency due to steric effects, as observed in analogous syntheses. For non-aromatic aldehydes, increasing the base concentration (e.g., 20% aqueous NaOH) improves enolate formation and reaction kinetics.

Grignard Reagent-Based Synthesis

Chloroprene Grignard Addition

A less conventional route involves chloroprene Grignard reagents. For example, 3-chloro-2,4-dimethylpenta-1,3-diene is synthesized via addition of chloroprene Grignard to ketones, followed by oxidative workup. While this method primarily yields chlorinated dienes, oxidation of intermediate alcohols could theoretically introduce the ketone functionality required for this compound.

Experimental Limitations

Current literature lacks direct examples of this approach for the target compound. However, flash column chromatography (pentane:diethyl ether = 100:1) and careful stoichiometric control (1.2 equiv Grignard reagent) are critical for minimizing byproducts.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Aldol Condensation | Acetone, KOH | Methanol, reflux, 12 h | 70–75% | 90–95% |

| Claisen-Schmidt | Pentan-3-one, aldehyde, KOH | Methanol, RT, 12 h | 85% | 85–90% |

| Grignard Addition | Chloroprene Grignard, ketone | Diethyl ether, 0°C, 2 h | 60–70% | 80–85% |

Key Observations :

-

The Claisen-Schmidt method offers the highest yield (85%) but requires precise aldehyde-ketone stoichiometry.

-

Aldol condensation is more versatile for scaling but demands stringent temperature control.

-

Grignard-based synthesis remains exploratory, with yields constrained by oxidation step inefficiencies.

Recent Advances and Optimization

Solvent-Free Protocols

Emerging studies advocate solvent-free aldol condensations using heterogeneous catalysts (e.g., TiO₂ nanoparticles), reducing reaction times to 3–4 hours while maintaining yields >80%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.